molecular formula C10H13NO2S B2778074 3-(Dimethoxymethyl)benzenecarbothioamide CAS No. 2279122-57-3

3-(Dimethoxymethyl)benzenecarbothioamide

Cat. No. B2778074
CAS RN: 2279122-57-3
M. Wt: 211.28
InChI Key: ZMYWKZPGSLQWBV-UHFFFAOYSA-N
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Description

“3-(Dimethoxymethyl)benzenecarbothioamide” is a chemical compound with the molecular formula C10H13NO2S . It is often used in the field of chemistry as a building block .

Scientific Research Applications

Antioxidant and Antibacterial Activities

3-(Dimethoxymethyl)benzenecarbothioamide: and its derivatives have been studied for their potential antioxidant and antibacterial activities. These compounds have been synthesized and characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . The antioxidant activity is assessed through total antioxidant capacity, free radical scavenging, and metal chelating activities. Some of these compounds have shown promising results, outperforming standard antioxidants in certain assays . Additionally, the antibacterial activity against both gram-positive and gram-negative bacteria has been evaluated, offering potential applications in the development of new antibacterial agents .

Synthesis of Novel Benzamide Compounds

Benzamides are a significant class of compounds with a wide range of applications in medical, industrial, and biological fields. The synthesis of novel benzamide compounds starting from 2,3-dimethoxymethylbenzoic acid, a related compound, has led to the development of new amides with potential drug applications. These include treatments for cancer, hypercholesterolemia, and anti-inflammatory drugs . The synthesis process typically involves the use of TEA as a base and THF as a solvent, yielding various benzamides with different yields .

Drug Discovery and Development

Amide derivatives, including those related to 3-(Dimethoxymethyl)benzenecarbothioamide , have been utilized in drug discovery. Their widespread structural presence in biological molecules, natural products, and commercial drugs makes them valuable intermediates in synthesizing potential therapeutic agents. Research in this area could lead to the discovery of new medications with enhanced efficacy and reduced side effects .

Industrial Applications

The structural versatility of amides extends to industrial applications, such as in the plastic and rubber industry, paper industry, and agriculture. The properties of 3-(Dimethoxymethyl)benzenecarbothioamide could be harnessed to improve the quality and performance of materials in these sectors. For instance, amides can act as plasticizers, stabilizers, or even as agents to enhance the durability of agricultural products .

Synthetic Fuel Production

Research has been conducted on the non-oxidative transformation of methanol into dimethoxymethane (DMM), a synthetic fuel enabling clean combustion. A bifunctional Cu/zeolite catalyst has been tailored for this process, which could potentially involve derivatives of 3-(Dimethoxymethyl)benzenecarbothioamide . This process emphasizes the importance of catalyst selectivity and the adaptation of Cu species and zeolite under reaction conditions .

Antioxidant Activity of Schiff Bases

Schiff bases derived from compounds like 3-(Dimethoxymethyl)benzenecarbothioamide have been synthesized and evaluated for their antioxidant activity. These studies include crystal structure analysis, DFT calculations, and practical evaluations of their ability to scavenge free radicals. The results have shown that some Schiff bases exhibit stronger antioxidant activity than standard compounds, indicating their potential use in preventing oxidative stress-related diseases .

properties

IUPAC Name

3-(dimethoxymethyl)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-12-10(13-2)8-5-3-4-7(6-8)9(11)14/h3-6,10H,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYWKZPGSLQWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC=C1)C(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)benzenecarbothioamide

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